Superior Ribosomal Binding Affinity of 20-Oxo-5-O-Mycaminosylprotylonolide Relative to Tylosin
A direct comparative study of tylosin-related compounds revealed that the 23-deoxy-demycarosyl-demycinosyl derivative 20-oxo-5-O-mycaminosylprotylonolide (a structural variant of OMT) exhibits higher affinity for bacterial ribosomes than tylosin while maintaining equivalent antimicrobial activity against Gram-positive bacteria [1]. This demonstrates that removal of the mycarose and mycinose sugars does not compromise—and may enhance—ribosomal binding capacity, a critical determinant of antibacterial potency.
| Evidence Dimension | Ribosome-binding affinity (relative) |
|---|---|
| Target Compound Data | Higher affinity to ribosomes than tylosin |
| Comparator Or Baseline | Tylosin (baseline affinity) |
| Quantified Difference | Higher affinity (qualitative relative ranking reported; exact Kd values not provided) |
| Conditions | Ribosome-binding assay using bacterial ribosomes |
Why This Matters
Higher ribosomal binding affinity correlates with potent antibacterial activity, establishing OMT scaffold as a validated starting point for developing next-generation macrolides with enhanced target engagement.
- [1] Omura S, et al. Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds. J Antibiot (Tokyo). 1983 Dec;36(12):1709-12. PMID: 6662812. View Source
